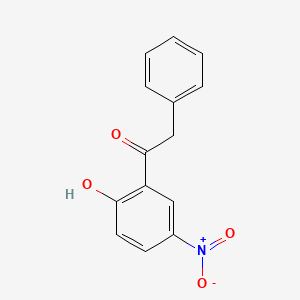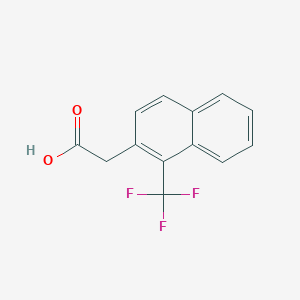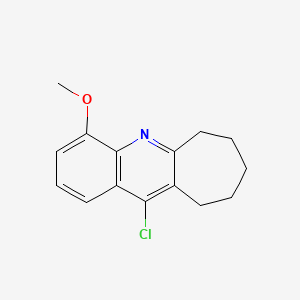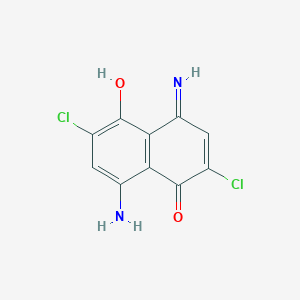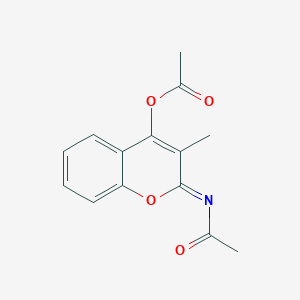
(2Z)-2-(Acetylimino)-3-methyl-2H-1-benzopyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate is a synthetic organic compound belonging to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate typically involves the condensation of 3-methyl-2H-chromen-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromen derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as chroman derivatives.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chromen derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate can be compared with other chromen derivatives, such as:
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl benzoate
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl butyrate
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl propionate
These compounds share a similar chromen core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
89047-17-6 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2-acetylimino-3-methylchromen-4-yl) acetate |
InChI |
InChI=1S/C14H13NO4/c1-8-13(18-10(3)17)11-6-4-5-7-12(11)19-14(8)15-9(2)16/h4-7H,1-3H3 |
InChI Key |
QJEPPXFUOSKJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1=NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



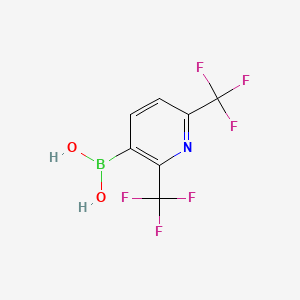
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)

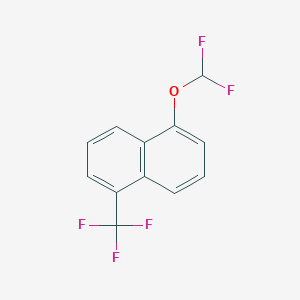
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)

